molecular formula C12H18Cl3N B3044601 Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride CAS No. 100249-12-5

Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride

Cat. No.: B3044601
CAS No.: 100249-12-5
M. Wt: 282.6 g/mol
InChI Key: KMOSAHPINLATIL-UHFFFAOYSA-N
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Description

Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride is a nitrogen mustard compound characterized by two 2-chloroethyl groups and a 2-phenylethyl substituent attached to a central nitrogen atom, with a hydrochloride counterion. Nitrogen mustards are alkylating agents that crosslink DNA, leading to cytotoxic effects. This compound is structurally distinct due to its aromatic phenylethyl group, which enhances lipophilicity compared to simpler alkyl-substituted mustards like HN1 (ethyl) or HN2 (methyl) .

Properties

IUPAC Name

N,N-bis(2-chloroethyl)-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2N.ClH/c13-7-10-15(11-8-14)9-6-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOSAHPINLATIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CCCl)CCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596622
Record name 2-Chloro-N-(2-chloroethyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100249-12-5
Record name 2-Chloro-N-(2-chloroethyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride typically involves the reaction of diethanolamine with thionyl chloride. The reaction proceeds as follows:

  • Diethanolamine is dissolved in a suitable solvent such as dichloroethane.
  • Thionyl chloride is added to the solution, resulting in the formation of Bis-(2-chloroethyl)amine hydrochloride.
  • The reaction mixture is then heated to around 50°C to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is carried out in large reactors, and the product is purified through processes such as centrifugation and drying. The by-products, such as sulfur dioxide and hydrochloric acid, are typically scrubbed using sodium hydroxide solution to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride serves primarily as a key intermediate in the synthesis of various pharmaceuticals, particularly those related to piperazine derivatives. Below is a table summarizing notable APIs synthesized using this compound:

API Name Use
AripiprazoleAntipsychotic for schizophrenia
CyclophosphamideChemotherapy agent
IfosfamideChemotherapy agent
Estramustine phosphateHormonal therapy for prostate cancer
TrazodoneAntidepressant

Synthesis Case Studies

Several case studies highlight the utility of this compound in synthetic processes:

  • Synthesis of Piperazine Derivatives :
    A study demonstrated the reaction of this compound with various anilines to produce piperazine derivatives. The reaction typically involves refluxing the amine with an aniline derivative in a suitable solvent, yielding high-purity products.
    • Example Reaction :
      Aniline+Bis 2 chloroethyl 2 phenylethyl aminePiperazine Derivative\text{Aniline}+\text{Bis 2 chloroethyl 2 phenylethyl amine}\rightarrow \text{Piperazine Derivative}
    The yield from this reaction was reported to be approximately 60% under optimized conditions.
  • Pharmaceutical Intermediates :
    Another case involved the synthesis of cyclophosphamide from this compound. The process included multiple steps where the compound acted as a chlorinating agent, facilitating the introduction of phosphoramide functionalities.

Mechanism of Action

The mechanism of action of Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the N-7 nucleophilic center on the guanine base. This results in the formation of interstrand cross-links, which inhibit DNA replication and transcription, leading to cell death .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₂H₁₈Cl₃N
  • Molecular Weight : 298.64 g/mol (estimated based on structural analogs).
  • Reactivity : The 2-chloroethyl groups undergo intramolecular cyclization to form reactive aziridinium intermediates, enabling DNA alkylation .
  • Synthesis: Typically synthesized via chlorination of diethanolamine derivatives or substitution reactions with thionyl chloride, though the phenylethyl group may require additional steps for introduction .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride with key nitrogen mustards and related compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties
Bis-(2-chloroethyl)(2-phenylethyl)amine HCl 2-phenylethyl, 2×Cl-ethyl 298.64 (est.) High lipophilicity; potential for enhanced tissue penetration and delayed reactivity .
HN1 (Ethylbis(2-chloroethyl)amine HCl) Ethyl, 2×Cl-ethyl 178.49 Moderate reactivity; used in research for carcinogenicity studies .
HN2 (Methyldi(2-chloroethyl)amine HCl) Methyl, 2×Cl-ethyl 192.52 Rapid aziridinium formation; historical use in chemotherapy .
HN3 (Tris(2-chloroethyl)amine HCl) 3×Cl-ethyl 226.54 High reactivity; potent vesicant with military applications .
Sulfur Mustard (XXVI) 2×Cl-ethyl, sulfur bridge 159.08 Non-nitrogen mustard; slower alkylation but severe vesicant effects .

Biological Activity

Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride, also known as bis(β-chloroethyl)amine hydrochloride, is a compound with notable biological activity primarily explored in the context of medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C₄H₁₀Cl₂N
  • Molecular Weight : 178.49 g/mol
  • Density : 1.125 g/cm³
  • Melting Point : 212-214 °C
  • Boiling Point : 204.2 °C at 760 mmHg
  • Solubility : Soluble in water

This compound functions as an alkylating agent, which means it can form covalent bonds with nucleophilic sites on DNA. This property is significant in its application as a chemotherapeutic agent. The compound's mechanism involves the addition of the chloroethyl groups to the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription processes.

Biological Activity

The biological activity of this compound has been characterized through various studies:

  • Antitumor Activity :
    • Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in leukemia cells, with a notable increase in mean survival times in animal models treated with this compound compared to control groups .
    • A study highlighted its effectiveness against L1210 leukemia cells, demonstrating a dose-dependent reduction in viable cell fractions .
  • Mutagenicity and Toxicity :
    • Despite its therapeutic potential, this compound has been associated with mutagenic effects. Limited evidence suggests that exposure may lead to irreversible genetic mutations and developmental toxicity . Chronic exposure can result in various health issues, including respiratory irritation and potential carcinogenic effects .
  • Pharmacological Applications :
    • The compound has been investigated for its role as an intermediate in synthesizing other bioactive molecules, particularly in the context of antidepressant development . Its structure allows for modifications that enhance its pharmacological profile.

Case Studies

Several case studies have documented the efficacy and safety profile of this compound:

StudyFindings
Study on L1210 leukemiaSignificant apoptosis induction and increased survival rates in treated mice compared to controls .
Mutagenicity assessmentEvidence of mutagenic potential observed in animal models; implications for long-term exposure .
Synthesis of antidepressantsSuccessfully used as an intermediate in developing new antidepressant compounds with improved efficacy .

Q & A

Q. What are the validated synthetic routes for Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-phenylethylamine with 2-chloroethyl chloride in the presence of a base (e.g., sodium carbonate) under anhydrous conditions. Key parameters include:
  • Temperature : 0–5°C to minimize side reactions (e.g., polymerization of chloroethyl groups) .
  • Solvent : Polar aprotic solvents like acetonitrile enhance reaction efficiency .
  • Purification : Recrystallization from ethanol/water mixtures yields >95% purity, confirmed by HPLC .

Table 1 : Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents degradation
Reaction Time12–24 hrsMaximizes substitution
Molar Ratio1:2.5 (amine:chloride)Avoids excess reagent

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) shows peaks at δ 3.6–3.8 ppm (methylene groups adjacent to Cl) and δ 7.2–7.4 ppm (aromatic protons) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 283.1) confirms molecular weight .
  • Elemental Analysis : Carbon and nitrogen content should align with theoretical values (C: 46.3%, N: 4.9%) .

Q. What are the primary biological research applications of this compound?

  • Methodological Answer :
  • DNA Alkylation Studies : The chloroethyl groups act as alkylating agents, enabling studies on DNA crosslinking mechanisms. Use in vitro assays with plasmid DNA and gel electrophoresis to quantify adduct formation .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa) at 10–100 µM concentrations; monitor viability via MTT assays .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 14^{14}C) of this compound improve pharmacokinetic studies?

  • Methodological Answer :
  • Synthesis of Labeled Analog : Incorporate 14^{14}C at the phenylethyl group via reductive amination using 14^{14}C-labeled benzaldehyde .
  • Applications : Track metabolic pathways in rodent models using liquid scintillation counting (LSC) of blood/tissue samples. Optimize dose (1–5 µCi/g) to balance detection sensitivity and safety .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

  • Methodological Answer :
  • Challenge : Co-elution of degradation products (e.g., hydrolyzed chloroethyl groups) during HPLC.
  • Solution : Use a C18 column with a gradient elution (water:acetonitrile, 0.1% TFA) and UV detection at 254 nm. Validate method per ICH guidelines (precision: RSD <2%, LOD: 0.1 µg/mL) .

Q. How do pH and temperature affect the compound’s stability in aqueous buffers?

  • Methodological Answer : Conduct accelerated stability studies:
  • Conditions : pH 2–9, 25–40°C, over 30 days.
  • Analysis : Monitor degradation via LC-MS. Stability is optimal at pH 4–5 (t90_{90} >6 months at 4°C). Degradation products include phenethylamine and ethylene glycol derivatives .

Q. How can contradictory data on the compound’s mutagenicity be addressed?

  • Methodological Answer :
  • Conflict : classifies it as a mutagen, while some studies report low genotoxicity.
  • Resolution : Perform Ames tests (TA98 and TA100 strains) with metabolic activation (S9 fraction). Use doses of 0.1–10 µg/plate. If results vary, assess impurities (e.g., residual 2-chloroethyl chloride) via GC-MS .

Method Development & Validation

Q. What strategies optimize the compound’s use in synthesizing nitrogen mustard derivatives?

  • Methodological Answer :
  • Step 1 : React with aromatic amines (e.g., aniline) in DMF at 80°C for 8 hrs.
  • Step 2 : Purify via flash chromatography (silica gel, hexane:ethyl acetate).
  • Yield Improvement : Add catalytic KI to enhance nucleophilicity .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to:
  • Map electrostatic potential surfaces, identifying nucleophilic attack sites.
  • Simulate transition states for SN2 reactions with thiols (e.g., glutathione), predicting rate constants .

Safety & Handling

Q. What protocols mitigate risks during in vivo studies?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood for handling.
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride
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Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride

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